molecular formula C19H21N5O2S B4512581 N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4512581
M. Wt: 383.5 g/mol
InChI Key: JKBQZZQFCCKRCS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a novel chemical hybrid compound designed for advanced pharmaceutical and biological research. It combines two pharmaceutically active motifs: a benzothiazole core and a pyridazinone ring, linked through an acetamide bridge. This specific molecular architecture is of significant interest in medicinal chemistry for developing new therapeutic agents. The benzothiazole scaffold is extensively documented in scientific literature for its potent antimicrobial properties. Research on structurally similar 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide derivatives has demonstrated consistent and promising activity against a range of gram-positive and gram-negative bacteria, as well as fungal strains . In particular, analogs featuring methoxy and nitro substitutions on the benzothiazole ring have shown enhanced efficacy, suggesting the potential for structure-activity relationship (SAR) optimization in this chemical class . Concurrently, the pyridazinone component of this molecule is a key structural feature in inhibitors targeting specific protein-protein interactions (PPIs). Small molecules based on a pyridazinone core, such as those described in recent studies, have been developed as first-in-class inhibitors that disrupt the interaction between PRMT5 and its substrate adaptor proteins by binding to the PRMT5-binding motif (PBM) interface . This mechanism of action, which is distinct from traditional catalytic site inhibition, represents a promising strategy in oncology research, particularly for targeting MTAP-deleted cancers . Therefore, this hybrid compound serves as a valuable chemical probe for researchers investigating two major areas: the development of new antimicrobial agents to combat resistant pathogens and the exploration of novel, targeted oncological therapies. It is intended for in vitro research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13-8-10-23(11-9-13)16-6-7-18(26)24(22-16)12-17(25)21-19-20-14-4-2-3-5-15(14)27-19/h2-7,13H,8-12H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBQZZQFCCKRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole core, followed by the introduction of the pyridazinone ring. The final step involves the acetamide linkage and the addition of the methylpiperidine group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and acetic anhydride, under conditions such as reflux and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process. The choice of solvents, reaction times, and purification methods are critical factors in achieving high-quality industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide has been investigated for its potential as a lead compound in drug development. The benzothiazole and piperidine moieties are known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of benzothiazole were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models .

Biological Research

The compound's ability to interact with various biological targets makes it a valuable tool for understanding cellular mechanisms. Research indicates that it may modulate enzyme activity or receptor signaling pathways.

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific kinases demonstrated that compounds similar to this compound could effectively inhibit the activity of protein kinases involved in cancer progression . The findings suggest that this compound could be further explored as a therapeutic agent targeting kinase pathways.

Materials Science

Beyond biological applications, this compound may also find utility in materials science due to its unique chemical properties. Benzothiazole derivatives are often employed in the development of optical materials and sensors.

Case Study: Optical Properties

Research has shown that benzothiazole-based compounds can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The incorporation of the piperidine moiety may enhance stability and performance in such applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Influence on Bioactivity

  • Benzothiazole vs. Pyrimidinone: Benzothiazole derivatives (e.g., target compound) exhibit stronger antimicrobial activity compared to pyrimidinone analogs, likely due to enhanced membrane permeability .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are noted for their diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's IUPAC name is this compound. Its chemical structure can be represented as follows:

Property Value
Molecular Formula C17H21N3OS
Molecular Weight 317.43 g/mol
InChI Key InChI=1S/C17H21N3OS/c1-11(2)19(12-6-7-20)16(22)17(23)15-14(21)13-4-3-5-18(13)8-9-10/h3-7,11H,8-10,12H2,1-2H3,(H,19,22)

Benzothiazole derivatives typically exhibit their biological activity through interactions with various molecular targets such as enzymes and receptors. The specific mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling.
  • Cellular Uptake : The structure allows for efficient cellular uptake, enhancing its bioavailability.

Pharmacological Applications

Research indicates that this compound has potential applications in treating various conditions due to its biological activity:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
  • Neurological Effects : The piperidine moiety suggests potential neuroprotective effects or modulation of neurotransmitter systems.
  • Anti-inflammatory Activity : It may exhibit anti-inflammatory properties by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Antitumor Activity

A study evaluated a series of benzothiazole derivatives for their anticancer properties. The results indicated that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values ranging from 10 to 50 µM .

Study 2: Neuroprotective Effects

Research on benzothiazole derivatives indicated potential neuroprotective effects through modulation of the MAPK signaling pathway. These findings suggest that the compound may offer therapeutic benefits in neurodegenerative diseases .

Study 3: Anti-inflammatory Mechanisms

In vitro studies have shown that certain benzothiazole derivatives can reduce pro-inflammatory cytokine levels in macrophages, indicating a possible mechanism for anti-inflammatory action .

Q & A

Q. What strategies mitigate poor aqueous solubility without compromising bioactivity?

  • Methodology :
  • Prodrug design : Introduce phosphate esters or glycosides cleaved in vivo.
  • Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance solubility.
  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) via slurry experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.